Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzonitrile
Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzonitrile
Topic: 2-Chloro-6-fluoro-3-methoxybenzonitrile Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Precision Characterization, Synthesis Strategies, and Pharmaceutical Utility
Executive Summary
In the high-stakes landscape of medicinal chemistry and agrochemical discovery, poly-substituted benzonitriles serve as critical "privileged scaffolds." 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS: 886761-59-7) represents a highly specialized intermediate.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—makes it an ideal candidate for tuning the physicochemical properties (logP, pKa) of kinase inhibitors and auxin-mimic herbicides.
This guide provides a definitive technical analysis of this molecule, moving beyond basic properties to explore its mass spectrometric behavior, synthetic pathways, and application in structure-activity relationship (SAR) studies.
Part 1: Physicochemical Profile & Molecular Weight Analysis[2]
The precise determination of molecular weight is not merely a summation of atomic masses; in drug development, it is the foundation of identity confirmation via High-Resolution Mass Spectrometry (HRMS).
Core Identity Data
| Property | Specification |
| CAS Number | 886761-59-7 |
| IUPAC Name | 2-Chloro-6-fluoro-3-methoxybenzonitrile |
| Molecular Formula | C₈H₅ClFNO |
| Average Molecular Weight | 185.58 g/mol |
| Monoisotopic Mass | 185.00436 Da |
| Physical State | Solid (Crystalline) |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
Isotopic Distribution & Mass Spectrometry
For researchers validating this compound, the chlorine atom introduces a distinct isotopic signature essential for spectral interpretation. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).
-
Base Peak (M): The monoisotopic peak containing ³⁵Cl appears at m/z 185.00 .[2]
-
Isotope Peak (M+2): The peak containing ³⁷Cl appears at m/z 187.00 .
-
Intensity Ratio: The expected M:(M+2) intensity ratio is approximately 3:1 .
Validation Protocol: When analyzing reaction mixtures, the presence of this 3:1 doublet separated by 2 mass units is the primary diagnostic for the intact chlorobenzonitrile core. Loss of this pattern suggests dechlorination (a common side reaction in palladium-catalyzed cross-couplings).
Part 2: Synthetic Methodologies
Synthesis of poly-substituted aromatics requires strict regiocontrol to avoid isomeric mixtures. Below is a retrosynthetic analysis and a recommended laboratory-scale protocol.
Retrosynthetic Logic
The 1,2,3,6-substitution pattern suggests two primary disconnections:
-
O-Alkylation: Installing the methyl group on a phenol precursor.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacing a leaving group (F or NO₂) with methoxide.
Note on Regioselectivity: Direct SₙAr on 2,3-difluoro-6-chlorobenzonitrile typically favors the 6-position (ortho to CN) due to higher activation. Therefore, the O-Alkylation route is preferred for high purity.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Preferred laboratory synthesis via O-methylation of the phenolic precursor to ensure regiochemical fidelity.
Detailed Experimental Protocol (O-Methylation)
Objective: Synthesis of 2-chloro-6-fluoro-3-methoxybenzonitrile from its phenolic analog.
-
Setup: Charge a dry round-bottom flask with 2-chloro-6-fluoro-3-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (0.2 M concentration).
-
Activation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion. The suspension may turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes.
-
Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS). Caution: Methylating agents are carcinogenic.
-
Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.
-
Monitoring (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear, replaced by a less polar spot (Product).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to obtain the white crystalline solid.
Part 3: Applications in Drug Discovery[5]
This molecule is not just a building block; it is a "pharmacophore tuner."
Structural Advantages in SAR
-
Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site on the benzene ring.
-
Conformational Locking: The bulk of the chlorine (position 2) and methoxy (position 3) groups creates steric clash, forcing the benzonitrile ring to twist relative to any attached scaffolds (e.g., biaryl systems). This "atropisomerism" can be exploited to fit specific protein binding pockets.
-
Electronic Effects: The nitrile group (-CN) is a strong electron-withdrawing group (EWG), increasing the acidity of any protons on adjacent rings if used in heterocycle synthesis.
Heterocycle Formation Pathway
The nitrile group serves as a gateway to several heterocycles found in oncology drugs (e.g., Quinazolines, Indazoles).
Figure 2: Divergent synthesis pathways converting the nitrile handle into bioactive heterocycles.[3][2][4]
Part 4: Safety & Handling Standards
As a halogenated benzonitrile, this compound presents specific hazards.
-
Acute Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is generally stable. Treat as Harmful if swallowed/inhaled .
-
Skin/Eye Irritation: The fluorinated motif often increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, the methoxy group can be susceptible to demethylation by strong Lewis acids (e.g., BBr₃).
References
-
PubChem Compound Summary. (2025). 2-Chloro-6-fluoro-3-methoxybenzonitrile (CID 17750817).[5] National Center for Biotechnology Information. [Link]
-
University of Luxembourg. (2025).[5] PubChemLite: Mass Spectrometry and Annotation Data.[Link]
Sources
- 1. 886761-59-7|2-Chloro-6-fluoro-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite - C8H5ClFNO - Explore [pubchemlite.lcsb.uni.lu]
- 3. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid (EVT-394950) | 949034-45-1 [evitachem.com]
- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 5. PubChemLite - 2-chloro-6-fluoro-3-methoxybenzonitrile (C8H5ClFNO) [pubchemlite.lcsb.uni.lu]
